molecular formula C11H16O3 B12653411 2-Methylpropyl furan-3-propionate CAS No. 93963-70-3

2-Methylpropyl furan-3-propionate

Cat. No.: B12653411
CAS No.: 93963-70-3
M. Wt: 196.24 g/mol
InChI Key: FDUJDSSSKYHAHB-UHFFFAOYSA-N
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Description

2-Methylpropyl furan-3-propionate is an organic compound belonging to the ester class It is characterized by the presence of a furan ring attached to a propionate group, with a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl furan-3-propionate typically involves the esterification of 3-furanpropanoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

3-Furanpropanoic acid+2-MethylpropanolAcid catalyst2-Methylpropyl furan-3-propionate+Water\text{3-Furanpropanoic acid} + \text{2-Methylpropanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3-Furanpropanoic acid+2-MethylpropanolAcid catalyst​2-Methylpropyl furan-3-propionate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl furan-3-propionate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as bromination or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-Methylpropyl furan-3-propanol.

    Substitution: Brominated or nitrated furan derivatives.

Scientific Research Applications

2-Methylpropyl furan-3-propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, often used in perfumes and food flavorings.

Mechanism of Action

The mechanism of action of 2-Methylpropyl furan-3-propionate largely depends on its interaction with biological targets. In antimicrobial applications, it is believed to disrupt microbial cell membranes, leading to cell lysis. The furan ring can also interact with various enzymes, inhibiting their activity and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(furan-2-yl)propionate
  • Methyl furan-3-propionate
  • Butyl furan-3-propionate

Comparison

2-Methylpropyl furan-3-propionate is unique due to its 2-methylpropyl substituent, which imparts distinct physicochemical properties, such as higher boiling point and enhanced hydrophobicity, compared to its analogs like ethyl 3-(furan-2-yl)propionate and methyl furan-3-propionate. These properties make it more suitable for specific applications in the flavor and fragrance industry.

Properties

CAS No.

93963-70-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-methylpropyl 3-(furan-3-yl)propanoate

InChI

InChI=1S/C11H16O3/c1-9(2)7-14-11(12)4-3-10-5-6-13-8-10/h5-6,8-9H,3-4,7H2,1-2H3

InChI Key

FDUJDSSSKYHAHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CCC1=COC=C1

Origin of Product

United States

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